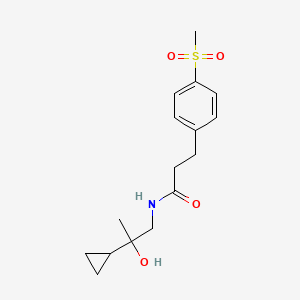

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(9-4-12)22(2,20)21/h3-4,8-9,13,19H,5-7,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDAHQVRBZJMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach might include the following steps:

Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, the intermediate can be synthesized through a nucleophilic substitution reaction.

Hydroxypropylation: The cyclopropyl intermediate is then reacted with an appropriate hydroxypropylating agent, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.

Amidation: The final step involves the reaction of the hydroxypropyl intermediate with 4-(methylsulfonyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.

Reduction: Formation of cyclopropyl amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Propanamide Derivatives

(a) N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide ()

- Structure : Shares a propanamide core but differs in substituents: a piperidinyl-methoxymethyl group replaces the cyclopropyl-hydroxypropyl and methylsulfonylphenyl groups.

- Key Differences: The methoxymethyl group may enhance solubility compared to the hydrophobic cyclopropyl moiety.

- Toxicity: The compound in is noted to have unknown toxicity, whereas the cyclopropyl and hydroxy groups in the target compound could alter metabolic pathways and safety profiles.

(b) Propyl)-2-(methylsulfonamido)-3-phenylpropanamide (3) ()

- Structure : Contains a propanamide backbone with a methylsulfonamido (-NHSO₂CH₃) group and phenyl substituent.

- The absence of a cyclopropyl-hydroxypropyl chain may reduce steric hindrance, affecting binding affinity in enzymatic assays.

Piperidine and Piperidone Derivatives ()

Several compounds in feature methylsulfonylphenyl groups attached to piperidine or piperidone rings, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol .

- Structural Contrasts :

- Piperidine/piperidone cores introduce rigidity and basic nitrogen atoms, unlike the flexible propanamide chain.

- The target compound’s cyclopropyl-hydroxypropyl group may offer unique conformational constraints compared to piperidine derivatives.

- Functional Implications :

- Piperidine derivatives are common in central nervous system (CNS) drugs due to blood-brain barrier permeability, whereas the propanamide structure might favor peripheral activity.

Data Table: Hypothetical Comparative Properties

Research Findings and Hypotheses

- Methylsulfonyl Group Role : The methylsulfonylphenyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., COX-2), similar to celecoxib . Piperidine derivatives with this group () might target ion channels or GPCRs.

- Cyclopropyl Impact : The cyclopropyl moiety could improve metabolic stability by resisting oxidative degradation, a hypothesis supported by its use in other FDA-approved drugs (e.g., bictegravir) .

- Hydroxypropyl vs.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, with CAS number 2034349-66-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 325.4 g/mol

- Structure : The compound features a cyclopropyl group and a methylsulfonyl phenyl moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may act as antagonists at various receptors, potentially influencing neuropeptide signaling pathways. Specifically, it may interact with neuropeptide Y (NPY) receptors, which are implicated in the regulation of appetite and energy homeostasis. Antagonizing these receptors can lead to reduced food intake and weight management, making such compounds candidates for obesity treatment .

1. Antagonistic Effects on Neuropeptide Y Receptors

- Study Findings : A series of compounds derived from similar structures demonstrated potent antagonistic effects on the Y5 receptor, leading to significant reductions in food intake in animal models. These findings suggest that this compound could exhibit similar effects, contributing to weight loss strategies .

2. Potential Anti-inflammatory Properties

3. Cytotoxicity and Safety Profiles

- Toxicological Studies : Preliminary assessments indicate that compounds in this class do not exhibit significant cytotoxicity at therapeutic doses. However, comprehensive safety evaluations are necessary to fully understand the risk-benefit profile of this compound.

Table 1: Summary of Findings from Relevant Studies

| Study | Focus | Key Findings |

|---|---|---|

| Study A | NPY Receptor Antagonism | Demonstrated reduced food intake in rodent models with similar compounds. |

| Study B | Anti-inflammatory Effects | Indicated potential modulation of inflammatory pathways through sulfonamide mechanisms. |

| Study C | Cytotoxicity Assessment | Found no significant cytotoxic effects at therapeutic concentrations. |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific receptors and pathways.

- Clinical Trials : Initiating trials to assess efficacy and safety in humans for obesity treatment and other potential therapeutic uses.

- Structural Modifications : Exploring analogs to optimize biological activity and minimize side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for confirming the structure of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide?

- Answer : Synthesis typically involves multi-step reactions, including:

- Formation of the methylsulfonylphenyl intermediate via sulfonation and methylation .

- Coupling with the cyclopropyl-hydroxypropyl moiety using amidation or nucleophilic substitution under controlled pH and temperature .

- Analytical validation requires NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and functional groups, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%) .

Q. How does the molecular structure of this compound influence its reactivity and biological activity?

- Answer :

- The cyclopropyl group introduces steric hindrance, affecting binding to hydrophobic enzyme pockets .

- The methylsulfonylphenyl moiety enhances electron-withdrawing properties, stabilizing interactions with charged residues in target proteins (e.g., kinases) .

- The hydroxypropyl linker allows hydrogen bonding, critical for solubility and membrane permeability .

- Comparative studies with analogs (e.g., thiophene-substituted variants) show reduced activity when cyclopropane is replaced, highlighting its role in target specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

- Methodology :

- Use Lewis acid catalysts (e.g., BF₃·Et₂O) to accelerate amide bond formation .

- Employ continuous flow chemistry to enhance reproducibility and reduce side products .

- Optimize temperature (60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to balance reaction kinetics and stability of the hydroxypropyl group .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .

Q. How can contradictory data on enzyme inhibition efficacy across studies be resolved?

- Approach :

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for environmental variability .

- Structural analogs : Compare inhibitory activity of derivatives (e.g., replacing cyclopropane with methyl groups) to isolate structural contributors to discrepancies .

- Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina to predict binding modes to voltage-gated sodium channels or kinases, prioritizing poses with cyclopropane-hydrophobic pocket interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of sulfonyl group hydrogen bonds .

- QSAR models : Train models on analogs with varying substituents (e.g., thiophene vs. furan) to quantify structural contributions to activity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on potency?

- Design :

- Synthesize derivatives with systematic modifications (Table 1) and test in parallel assays:

| Substituent Modification | Biological Activity (IC₅₀) | Solubility (logP) |

|---|---|---|

| Cyclopropane → Methyl | 2.5-fold reduction | +0.3 |

| Sulfonyl → Carbonyl | No activity | -1.2 |

| Hydroxypropyl → Ethyl | Reduced membrane permeability | +1.1 |

- Use principal component analysis (PCA) to correlate structural features with activity trends .

Q. What experimental approaches validate target engagement in cellular assays?

- Techniques :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified receptors (e.g., EGFR) .

- Cellular thermal shift assay (CETSA) : Confirm stabilization of target proteins post-treatment .

- Knockout models : Compare activity in wild-type vs. CRISPR-edited cell lines lacking the putative target .

Q. How can solubility and stability challenges in formulation be addressed?

- Solutions :

- Prodrug strategies : Introduce ester groups at the hydroxypropyl position to enhance aqueous solubility, with enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life .

- pH-adjusted buffers : Formulate at pH 5.5–6.0 to stabilize the sulfonyl group against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.